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Compound of Interest

Compound Name: 3-Chloro-2-nitrophenol

Cat. No.: B096774

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Chloro-2-nitrophenol (CAS No: 17802-02-7), a molecule of interest in various
chemical and pharmaceutical research domains. This document collates available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed
experimental protocols, and presents a logical workflow for the spectroscopic analysis of such
compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 3-Chloro-2-
nitrophenol.

Table 1: Nuclear Magnetic Resonance (NMR) Data
1H NMR (400 MHz, CDCls)[1]
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
9.45 S - 1H -OH
7.39 t 8.0 1H Ar-H
7.06-7.10 m - 2H Ar-H
13C NMR (100 MHz, CDCls)[1]
Chemical Shift (6) ppm Assignment
155.1 C-OH
134.8 C-NO2
134.7 C-Cl
129.5 Ar-C
124.0 Ar-C
118.5 Ar-C

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

No experimental IR spectrum for 3-Chloro-2-nitrophenol was found in the searched literature.
The following are predicted characteristic absorption bands based on the functional groups
present and data from similar compounds like nitrophenols.
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Wavenumber (cm~?)

Intensity

Vibration

~3400 Broad, Medium O-H stretch (phenolic)
~3100-3000 Medium-Weak C-H stretch (aromatic)
~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)

N-O asymmetric stretch (nitro
~1530 Strong

group)

N-O symmetric stretch (nitro
~1350 Strong

group)
~1200 Medium C-O stretch (phenolic)
~750 Strong C-Cl stretch

Table 3: Mass Spectrometry (MS) Data (Predicted)

No experimental mass spectrum for 3-Chloro-2-nitrophenol was found in the searched

literature. The following are predicted key mass-to-charge ratios (m/z) based on the molecular

weight and expected fragmentation patterns.

m/z Relative Intensity Proposed Fragment
) [M]* (Molecular ion, showing

173/175 High _ _

isotopic pattern for Cl)
143/145 Medium [M-NOJ*
127/129 Medium [M-NO2]*
99 Medium [M-NO2-COJ*
63 Medium [CsHs]*

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are based on standard laboratory
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practices for the analysis of small aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance series).
Sample Preparation:

o Approximately 5-10 mg of 3-Chloro-2-nitrophenol is accurately weighed and dissolved in
~0.6 mL of deuterated chloroform (CDCls).

e The solution is transferred to a 5 mm NMR tube.
e Asmall amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).

1H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (zg30).

e Number of Scans: 16-32 scans are typically acquired to achieve a good signal-to-noise ratio.
o Spectral Width: A spectral width of approximately 12-16 ppm is used.

e Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to the TMS signal.

13C NMR Acquisition:

e Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the
spectrum to single lines for each carbon.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low
natural abundance of 13C.

o Spectral Width: A spectral width of approximately 200-240 ppm is used.
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o Data Processing: Similar to *H NMR, the FID is processed to obtain the final spectrum, with
chemical shifts referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum
Two, Thermo Fisher Nicolet iS5).

Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of solid 3-Chloro-2-nitrophenol is finely ground in an agate mortar
and pestle.

e Around 100-200 mg of dry potassium bromide (KBr) powder is added and thoroughly mixed
with the sample.

e The mixture is transferred to a pellet press and compressed under high pressure to form a
thin, transparent pellet.

Data Acquisition:

A background spectrum of a pure KBr pellet is first recorded.
o The sample pellet is then placed in the sample holder of the spectrometer.

e The spectrum is typically recorded over a range of 4000-400 cm~* with a resolution of 4

cm™i.
e Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

e The final spectrum is presented as transmittance or absorbance versus wavenumber (cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer with an electron ionization (El) source coupled to a gas
chromatograph (GC-MS) or a direct insertion probe.

Sample Introduction:

e For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g.,
dichloromethane or methanol) is injected into the GC. The compound is separated from the
solvent and elutes into the mass spectrometer.

» Alternatively, a small amount of the solid sample can be introduced directly into the ion

source using a direct insertion probe.
Data Acquisition (Electron lonization - El):

« lonization Energy: A standard electron energy of 70 eV is used to induce ionization and

fragmentation.

e Mass Range: The spectrometer scans a mass-to-charge ratio (m/z) range appropriate for the
expected molecular weight (e.g., m/z 40-300).

o Data Analysis: The resulting mass spectrum plots the relative abundance of ions against
their m/z values. The molecular ion peak confirms the molecular weight, and the
fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 3-Chloro-2-nitrophenol.
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Spectroscopic analysis workflow for 3-Chloro-2-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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